molecular formula C21H17BrO5 B11092350 methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11092350
M. Wt: 429.3 g/mol
InChI Key: SPEZWJOIRKUOFO-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce carbonyl groups to alcohols or amines.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure to chromenes, coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry.

    Flavonoids: Another class of compounds with a similar core structure, flavonoids are known for their antioxidant and anti-inflammatory properties.

Properties

Molecular Formula

C21H17BrO5

Molecular Weight

429.3 g/mol

IUPAC Name

methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C21H17BrO5/c1-3-20(17(23)12-7-5-4-6-8-12)16-14-11-13(22)9-10-15(14)27-19(25)21(16,20)18(24)26-2/h4-11,16H,3H2,1-2H3

InChI Key

SPEZWJOIRKUOFO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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